molecular formula C18H16ClN3O B1336023 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide CAS No. 588711-80-2

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide

Cat. No.: B1336023
CAS No.: 588711-80-2
M. Wt: 325.8 g/mol
InChI Key: ZSRQOAPJMSSEED-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Quinoline derivatives have been extensively studied for their ability to inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. Similar compounds have shown promising results in reducing cell viability in various cancer cell lines, including breast and lung cancers . The incorporation of the carbohydrazide moiety may enhance its biological activity by improving binding affinity to cancer-related targets.

Synthesis and Modification

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. The synthetic pathways often include:

  • Formation of the Quinoline Core: Utilizing starting materials like 4-ethylphenol and appropriate reagents to construct the quinoline backbone.
  • Introduction of the Chloro Group: Employing chlorination methods at the designated position.
  • Carbohydrazide Formation: Reacting with hydrazine derivatives to introduce the carbohydrazide functionality.

These synthetic strategies not only yield the target compound but also allow for modifications that can enhance its biological activity or selectivity against specific targets.

Potential Research Directions

Despite limited direct studies on this compound, its structural characteristics suggest several promising avenues for future research:

  • Targeted Anticancer Therapies: Investigating its effectiveness against various cancer cell lines could elucidate its mechanism of action and therapeutic potential.
  • Antimicrobial Studies: Further exploration into its efficacy against specific pathogens may lead to new antimicrobial agents.
  • Structure-Activity Relationship Studies: Analyzing how modifications to its structure affect biological activity could inform drug design efforts.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be beneficial:

Compound NameUnique FeaturesBiological Activity
8-ChloroquinolineNo ethylphenyl groupAntimicrobial
2-(4-Ethylphenyl)quinolineNo chloro substituentVaries
Quinoline-4-carboxylic acid derivativesDifferent functional groupsVaries widely
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acidChloro and methyl substitutionAnticancer activity

This table highlights how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial effects .

Biological Activity

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, a synthetic compound with the molecular formula C₁₈H₁₆ClN₃O and a molecular weight of approximately 325.79 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent and an ethylphenyl group, combined with a carbohydrazide functional group. These structural characteristics are believed to enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the chloro and ethylphenyl groups may increase the compound's binding affinity and efficacy compared to other quinoline derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured by determining the Minimum Inhibitory Concentration (MIC) values.

Pathogen MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus5.6423
Escherichia coli13.4022
Pseudomonas aeruginosa11.2921
Candida albicans16.6920

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against various cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cells while showing minimal toxicity to non-cancerous cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on HeLa cells (cervical cancer cell line) and mouse fibroblast primary cultures. The results indicated no significant toxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. For this compound, modifications in substituents can lead to variations in potency:

Compound Name Unique Features Biological Activity
This compoundChloro and ethylphenyl groupsAntimicrobial, anticancer
8-ChloroquinolineNo ethylphenyl groupAntimicrobial
Quinoline derivativesVaries widely in activityAntiparasitic, anticancer

This table illustrates how structural modifications can influence the biological efficacy of related compounds .

Properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQOAPJMSSEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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